Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate
Description
Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate is a diester derivative featuring a central azanediyl (NH) group bridging two propanoate moieties, with a 4-methoxybenzyl substituent attached to the nitrogen. This compound is synthesized via aza-Michael addition reactions, where acrylate esters react with amines under catalytic conditions . The 4-methoxybenzyl group introduces electron-donating methoxy substituents, influencing electronic properties and steric interactions.
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-[(4-methoxyphenyl)methyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-20-14-6-4-13(5-7-14)12-17(10-8-15(18)21-2)11-9-16(19)22-3/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEAEXPXDRQMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Approach Using Catalysis
A notable method for preparing related complex amine-ester compounds involves the use of multicomponent reactions catalyzed by Lewis acids such as scandium triflate (Sc(OTf)3). This catalyst promotes the formation of amine-linked ester dimers under mild conditions.
- Reaction conditions: Typically, a mixture of amine (e.g., 2-aminopyridine analogs), dialdehyde (e.g., glyoxal dimethyl acetal), and isocyanide is combined in methanol solvent with 20 mol% Sc(OTf)3 catalyst.
- Procedure: The reaction is conducted in a sealed microwave vial at 100°C for 1 hour or at room temperature for 24 hours, depending on the substrate.
- Isolation: The product often precipitates as a yellow solid, which can be filtered and dried; otherwise, column chromatography is used for purification.
This method yields moderate to good isolated yields (ranging from 34% to 64% depending on conditions and substrates) and is adaptable to various substituents on the amine component.
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Scandium triflate (Sc(OTf)3), 20 mol% |
| Solvent | Methanol (MeOH) |
| Temperature | 100°C (microwave, 1 h) or room temp (24 h) |
| Substrates | Amines, glyoxal dimethyl acetal, isocyanides |
| Yield Range | 34% - 64% |
| Purification | Filtration or column chromatography |
Reductive Amination Route
Another classical approach to synthesize tertiary amines such as the 4-methoxybenzyl-substituted dipropanoate involves reductive amination:
- Step 1: React dimethyl 3-aminopropanoate with 4-methoxybenzaldehyde to form an imine intermediate.
- Step 2: Reduce the imine using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Step 3: Purify the product by standard techniques such as recrystallization or chromatography.
This method allows selective formation of the tertiary amine linkage while preserving ester groups and is widely used for synthesizing benzyl-substituted amines.
Nucleophilic Substitution on Halogenated Precursors
Alternatively, the compound can be prepared by nucleophilic substitution where:
- A halogenated dipropanoate ester (e.g., dimethyl 3-chloropropanoate) reacts with 4-methoxybenzylamine.
- The amine nucleophile displaces the halogen under basic or neutral conditions.
- The reaction typically proceeds in solvents like ethanol or acetonitrile, sometimes under reflux.
This method is straightforward but requires careful control to avoid side reactions such as ester hydrolysis.
Research Findings and Optimization Data
Recent research has optimized the MCR approach using scandium triflate catalysis, highlighting:
- The choice of solvent significantly affects yield; methanol provides better solubility and reaction rates.
- Microwave heating accelerates the reaction and improves yields.
- Catalyst loading of 20 mol% is optimal; lower amounts reduce conversion.
- Reaction time can be shortened to 1 hour under microwave conditions versus 24 hours at room temperature without microwave.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Multicomponent Reaction (MCR) | Amines, glyoxal dimethyl acetal, isocyanides, Sc(OTf)3 catalyst | 100°C microwave, MeOH, 1 h or RT 24 h | 34-64 | Efficient, mild, versatile | Requires catalyst, specialized equipment |
| Reductive Amination | Dimethyl 3-aminopropanoate, 4-methoxybenzaldehyde, NaBH(OAc)3 | Room temp, MeOH or CH2Cl2 | Moderate | Selective, preserves esters | Multi-step, sensitive to conditions |
| Nucleophilic Substitution | Dimethyl 3-halopropanoate, 4-methoxybenzylamine | Reflux in EtOH or MeCN | Moderate | Simple, direct | Possible side reactions, longer times |
Summary and Recommendations
The preparation of Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate is best achieved via the multicomponent reaction catalyzed by scandium triflate in methanol under microwave heating, offering a balance of efficiency and yield. Reductive amination and nucleophilic substitution are viable alternatives depending on available starting materials and equipment.
For research and industrial synthesis, the MCR approach provides flexibility for structural analog synthesis and rapid optimization. Proper purification techniques such as column chromatography ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the
Biological Activity
Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate (CAS No. 1189373-23-6) is an organic compound with the molecular formula C16H23NO5. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a methoxybenzyl group linked to an azanediyl moiety, which contributes to its reactivity and biological interactions. The synthesis typically involves the reaction of 4-methoxybenzylamine with dimethyl 3,3'-dibromopropanoate under basic conditions, utilizing a nucleophilic substitution mechanism to yield the desired product.
Synthesis Overview:
- Starting Materials: 4-methoxybenzylamine, dimethyl 3,3'-dibromopropanoate
- Reaction Type: Nucleophilic substitution
- Conditions: Basic environment
Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory properties in various models. For instance, studies have shown that similar derivatives can inhibit the production of nitric oxide (NO) and downregulate inducible nitric oxide synthase (iNOS), which plays a pivotal role in inflammatory responses .
Research Findings:
- Inhibition of NO production in LPS-stimulated RAW 264.7 cells
- Reduction of pro-inflammatory cytokines
Case Studies and Research Findings
-
Antioxidant Activity Study:
- Objective: To evaluate the antioxidant potential of methoxy-substituted compounds.
- Findings: Compounds exhibited significant DPPH radical-scavenging activity, indicating strong antioxidant capabilities.
- IC50 Values: Some derivatives showed IC50 values comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Study:
- Objective: To assess the impact on NO production in inflammatory models.
- Findings: The tested compounds reduced NO levels significantly and inhibited iNOS expression.
Applications in Pharmaceuticals
Due to its potential biological activities, this compound is being explored for various pharmaceutical applications:
- Drug Development: As a precursor for synthesizing novel therapeutic agents targeting oxidative stress and inflammation.
- Research Tool: Used in studies examining the Nrf2 signaling pathway and its implications in diseases such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azanediyl Nitrogen
Dimethyl 3,3'-(Benzylazanediyl)dipropanoate (CAS 793-19-1)
- Structure : Benzyl group instead of 4-methoxybenzyl.
- Synthesis : Achieved via Cu/HMPC-catalyzed aza-Michael reaction with benzylamine, yielding 77% with 100% selectivity .
- Steric hindrance from the phenyl group may reduce reactivity in further derivatization .
Dimethyl 3,3'-(Cyclopropylazanediyl)dipropanoate (CAS 907548-13-4)
- Structure : Cyclopropyl substituent instead of aromatic groups.
- Properties : Smaller ring size increases conformational rigidity but reduces steric bulk. Storage requires inert atmospheres and low temperatures (-20°C), indicating higher sensitivity compared to aromatic analogs .
Dimethyl 3,3'-(Phenethylimino)dipropanoate
Heterocyclic and Aromatic Derivatives
Dimethyl 3,3'-(Pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7)
- Structure : Pyrazine ring replaces the benzyl group.
- Molecular weight: 252.27 g/mol .
Dimethyl 3,3′-Diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate
Ester vs. Acid Derivatives
3,3'-((4-Hydroxyphenyl)azanediyl)di(propanoic acid) (Compound 4)
Polymer Derivatives
Poly(dimethyl 3,3′-(((1-(2-hydroxy-3-(methacryloyloxy)propyl)-1H-1,2,3-triazol-4-yl)methyl)azanediyl)dipropanoate)
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Benzyl-substituted analogs achieve higher yields (77%) compared to sterically hindered variants, emphasizing the role of substituent size in reaction kinetics .
- Thermal Behavior : Polymers with azanediyl linkages exhibit tunable UCST/LCST transitions, valuable for smart materials .
- Pharmacological Potential: Phenethylamine-derived esters show enhanced lipophilicity, suggesting utility in drug delivery .
Q & A
Q. What are the optimal synthetic routes for Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., substituted amines and esters) in polar aprotic solvents like DMSO or ethanol with catalytic acid (e.g., glacial acetic acid) can improve yields . Purification via column chromatography (silica gel, gradient elution with hexane/EtOAc) or recrystallization (water-ethanol mixtures) is critical to isolate the product. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.15–1.5 equiv. of reagents) can mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the methoxybenzyl and dipropanoate moieties. For example, δ ~3.77 ppm (OCH₃) and δ ~1.52 ppm (tert-butyl groups in analogs) in DMSO-d₆ are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₁₅H₂₀N₂O₅).
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups.
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and analyze photodegradation products using LC-MS .
- Humidity Sensitivity : Use desiccators with controlled humidity (e.g., 75% RH) and track hygroscopicity via gravimetry .
Advanced Research Questions
Q. How to design a robust experimental framework to study the compound’s interactions with biological targets?
- Methodological Answer :
- In Vitro Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) to receptors. Include negative controls (e.g., scrambled peptides) .
- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) followed by confocal microscopy to track intracellular localization .
- Dose-Response Studies : Apply a split-plot design with replicates (n ≥ 4) to assess toxicity/activity across concentrations (1 nM–100 µM) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, serum concentration), and compound purity .
- Reproducibility Testing : Replicate conflicting studies under standardized protocols (e.g., OECD guidelines) with blinded analysis .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects that may explain divergent results .
Q. How can computational modeling predict the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer :
- QSAR Models : Apply tools like EPI Suite to estimate logP (lipophilicity) and biodegradation half-life. Compare with structural analogs (e.g., methoxybenzyl derivatives) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter or aquatic enzymes to predict persistence .
- Ecotoxicity Testing : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to validate predictions .
Q. What advanced purification techniques address challenges in isolating byproducts from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar byproducts .
- Crystallization Screening : Test solvents (e.g., EtOAc/hexane, DCM/MeOH) and additives (e.g., seed crystals) to enhance crystal lattice formation .
- Centrifugal Partition Chromatography (CPC) : Leverage biphasic solvent systems for non-silica-based purification, reducing irreversible adsorption .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery or materials science?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Link its methoxybenzyl-azanediyl motif to known pharmacophores (e.g., kinase inhibitors) using cheminformatics tools like Schrödinger’s Phase .
- Thermodynamic Profiling : Calculate ΔG of binding via MM-GBSA to rationalize selectivity in molecular docking studies .
- Interdisciplinary Collaboration : Combine synthetic chemistry data with biophysical modeling (e.g., COMSOL for diffusion kinetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
